Losartan Carboxaldehyde

Vue d'ensemble

Description

Losartan Carboxaldéhyde, également connu sous le nom d’EXP3179, est un métabolite aldéhyde intermédiaire important du Losartan. Le Losartan est un antagoniste bien connu du récepteur de l’angiotensine II, utilisé principalement pour le traitement de l’hypertension artérielle. Contrairement au Losartan, le Losartan Carboxaldéhyde ne bloque pas les récepteurs de l’angiotensine mais présente des propriétés anti-inflammatoires significatives en inhibant l’expression de la cyclooxygénase (COX)-2 endothéliale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Losartan Carboxaldéhyde est synthétisé à partir du Losartan par l’action des enzymes du cytochrome P450, en particulier CYP2C9 et CYP3A4 . Le processus implique l’oxydation du Losartan, ce qui entraîne la formation du groupe aldéhyde.

Méthodes de production industrielle : La production industrielle du Losartan Carboxaldéhyde implique généralement l’utilisation de réactions enzymatiques contrôlées pour assurer un rendement et une pureté élevés. Les conditions de réaction sont optimisées pour favoriser la formation du métabolite aldéhyde tout en minimisant la production de sous-produits indésirables.

Types de réactions :

Oxydation : Le Losartan Carboxaldéhyde peut subir une oxydation supplémentaire pour former des acides carboxyliques.

Réduction : Le groupe aldéhyde peut être réduit pour former l’alcool correspondant.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du carbone aldéhyde.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont généralement utilisés.

Substitution : Les nucléophiles tels que les réactifs de Grignard (RMgX) peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Acides carboxyliques.

Réduction : Alcools.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

Le Losartan Carboxaldéhyde a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme intermédiaire dans la production d’autres composés.

Biologie : Étudié pour ses effets sur les processus cellulaires, en particulier ses propriétés anti-inflammatoires.

Médecine : Investigé pour des utilisations thérapeutiques potentielles au-delà de son rôle de métabolite du Losartan, y compris ses effets sur l’inflammation et le stress oxydatif.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les études de métabolisme des médicaments .

Applications De Recherche Scientifique

Losartan Carboxaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its effects on cellular processes, particularly its anti-inflammatory properties.

Medicine: Investigated for potential therapeutic uses beyond its role as a metabolite of Losartan, including its effects on inflammation and oxidative stress.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug metabolism studies .

Mécanisme D'action

Le Losartan Carboxaldéhyde exerce ses effets principalement par l’inhibition de l’expression de la COX-2. Cette inhibition réduit la production de prostaglandines pro-inflammatoires, exerçant ainsi des effets anti-inflammatoires. De plus, il agit comme un agoniste du récepteur gamma activé par les proliférateurs de peroxysomes (PPARγ), qui joue un rôle dans le métabolisme des lipides et l’homéostasie du glucose .

Composés similaires :

Losartan : Le composé parent, principalement utilisé comme antagoniste du récepteur de l’angiotensine II.

EXP3174 : Un autre métabolite du Losartan, qui conserve la capacité de bloquer les récepteurs de l’angiotensine.

Irbesartan : Un autre antagoniste du récepteur de l’angiotensine II ayant des utilisations thérapeutiques similaires.

Comparaison : Le Losartan Carboxaldéhyde est unique en ce qu’il ne bloque pas les récepteurs de l’angiotensine, mais inhibe plutôt la COX-2, offrant des avantages anti-inflammatoires. Cela le distingue des autres métabolites et composés similaires qui agissent principalement sur le système rénine-angiotensine .

Les propriétés uniques du Losartan Carboxaldéhyde et ses applications diverses en font un composé précieux dans les contextes de recherche et thérapeutiques potentiels.

Comparaison Avec Des Composés Similaires

Losartan: The parent compound, primarily used as an angiotensin II receptor antagonist.

EXP3174: Another metabolite of Losartan, which retains the ability to block angiotensin receptors.

Irbesartan: Another angiotensin II receptor antagonist with similar therapeutic uses.

Comparison: Losartan Carboxaldehyde is unique in that it does not block angiotensin receptors but instead inhibits COX-2, providing anti-inflammatory benefits. This distinguishes it from other metabolites and similar compounds that primarily act on the renin-angiotensin system .

This compound’s unique properties and diverse applications make it a valuable compound in both research and potential therapeutic contexts.

Activité Biologique

Losartan carboxaldehyde, an intermediate in the metabolism of losartan, serves as a significant compound in pharmacological research, particularly regarding its biological activities and metabolic pathways. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant clinical findings.

Overview of Losartan and Its Metabolites

Losartan is primarily known as an angiotensin II receptor antagonist used to treat hypertension. Upon administration, losartan is metabolized into several active forms, including this compound (E-3179) and the more potent carboxylic acid metabolite (E-3174) . The metabolic pathway is crucial for understanding the compound's biological activity.

Metabolism Pathway

- Losartan → Metabolized by cytochrome P450 enzymes (CYP2C9 and CYP3A4) to:

- This compound (E-3179) : An intermediate with lesser activity.

- Carboxylic Acid Metabolite (E-3174) : The primary active form with significant angiotensin II receptor blocking properties.

Inhibition of Cyclooxygenase (COX)

This compound has been shown to inhibit endothelial cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and angiogenesis . This inhibition suggests potential anti-inflammatory properties that may be beneficial in various pathological conditions.

- In Vitro Studies : At a concentration of 1 μM, this compound effectively blocked the upregulation of ICAM-1 mRNA and reduced the COX-dependent generation of thromboxane A2 and prostaglandin F2α .

Effects on Blood Pressure

Clinical studies have demonstrated that losartan and its metabolites can significantly lower blood pressure. In hypertensive patients, losartan monotherapy has been shown to reduce both systolic and diastolic blood pressure effectively . The combination of losartan with hydrochlorothiazide further enhances this effect, indicating a synergistic action in managing hypertension.

LIFE Study

The Losartan Intervention For Endpoint reduction in hypertension (LIFE) study highlighted the effectiveness of losartan in reducing cardiovascular events compared to atenolol. Key findings included:

- Reduction in Stroke Risk : Treatment with losartan reduced the risk of stroke by 25% relative to atenolol .

- Tolerability : Losartan exhibited a superior tolerability profile, with fewer patients discontinuing treatment due to side effects compared to atenolol .

Pharmacokinetics

Losartan exhibits a bioavailability of approximately 33% when taken orally, with peak plasma concentrations occurring within 1 hour for losartan and 3-4 hours for its active metabolite E-3174 . The compound is highly protein-bound (about 98.6%) and undergoes extensive hepatic metabolism.

Summary Table of Biological Activities

Propriétés

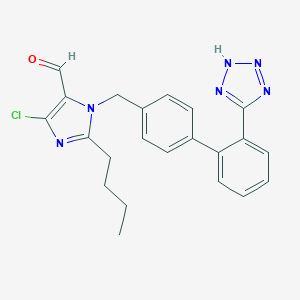

IUPAC Name |

2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZSMTSTFMNWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150855 | |

| Record name | Losartan carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114798-36-6 | |

| Record name | Losartan carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114798366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Losartan carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOSARTAN CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ52CU0VV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.